molecular formula C20H19N3O3S B10774123 (5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B10774123
M. Wt: 381.4 g/mol
InChI Key: GRLCJTHTWOJWJS-ATVHPVEESA-N
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Description

PAT5A, chemically known as 5-[4-[N-(2-pyridyl)-(2S)-pyrrolidine-2-methoxyl]phenylmethylene]thiazolidine-2,4-dione, malic acid salt, is a distinct unsaturated thiazolidinedione. It is recognized for its role as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention due to its potent antidiabetic properties while exhibiting a relatively weak adipogenic effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAT5A involves multiple steps, starting with the preparation of the pyrrolidine derivative, followed by its coupling with a thiazolidinedione moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The final product is obtained as a malic acid salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of PAT5A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PAT5A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolidinedione derivatives, while reduction can produce reduced forms of PAT5A .

Scientific Research Applications

PAT5A has a wide range of scientific research applications:

Mechanism of Action

PAT5A functions as a partial agonist of PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism. It binds to PPARγ with a binding affinity approximately ten times less than that of rosiglitazone, a highly potent thiazolidinedione. Despite its lower affinity, PAT5A effectively reduces plasma glucose levels and improves insulin sensitivity. It also inhibits cholesterol and fatty acid biosynthesis, suggesting receptor-independent properties. PAT5A induces differential cofactor recruitment and gene activation compared to rosiglitazone, contributing to its unique biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PAT5A

PAT5A is unique in its ability to act as a partial agonist of PPARγ, providing significant antidiabetic effects with a relatively weak adipogenic effect. This makes it a promising candidate for treating diabetes without the adverse effects associated with strong PPARγ agonists like rosiglitazone .

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19N3O3S/c24-19-17(27-20(25)22-19)12-14-6-8-16(9-7-14)26-13-15-4-3-11-23(15)18-5-1-2-10-21-18/h1-2,5-10,12,15H,3-4,11,13H2,(H,22,24,25)/b17-12-

InChI Key

GRLCJTHTWOJWJS-ATVHPVEESA-N

Isomeric SMILES

C1CC(N(C1)C2=CC=CC=N2)COC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)COC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

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